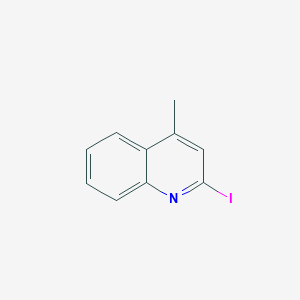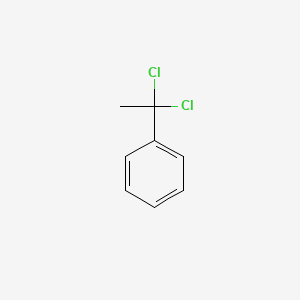
Benzene, (1,1-dichloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1,1-dichloroethyl)-, also known as 1,1-dichloroethylbenzene, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene where one of the hydrogen atoms is replaced by a 1,1-dichloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, (1,1-dichloroethyl)- can be synthesized through the chlorination of ethylbenzene. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 50-100°C. The chlorination process results in the substitution of hydrogen atoms in the ethyl group with chlorine atoms, forming 1,1-dichloroethylbenzene.
Industrial Production Methods
In an industrial setting, the production of benzene, (1,1-dichloroethyl)- follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Benzene, (1,1-dichloroethyl)- can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of benzene, (1,1-dichloroethyl)- can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of benzene.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include ethylbenzene or other reduced derivatives.
Scientific Research Applications
Benzene, (1,1-dichloroethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is conducted to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene, (1,1-dichloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects. The pathways involved include oxidative stress, DNA damage, and disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzene, (1,2-dichloroethyl)-: This compound has a similar structure but with chlorine atoms at different positions.
Ethylbenzene: A precursor in the synthesis of benzene, (1,1-dichloroethyl)-.
Chlorobenzene: A simpler chlorinated derivative of benzene.
Uniqueness
Benzene, (1,1-dichloroethyl)- is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other chemicals. This unique structure makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
3141-41-1 |
|---|---|
Molecular Formula |
C8H8Cl2 |
Molecular Weight |
175.05 g/mol |
IUPAC Name |
1,1-dichloroethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
YCWQUKYGSPNNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


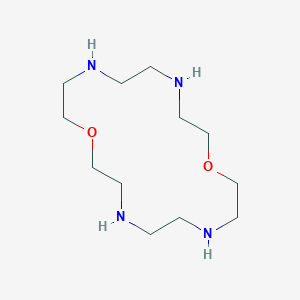

![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
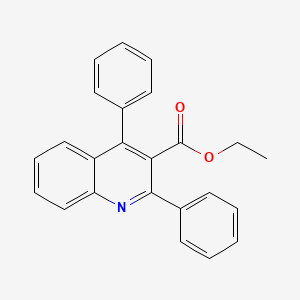
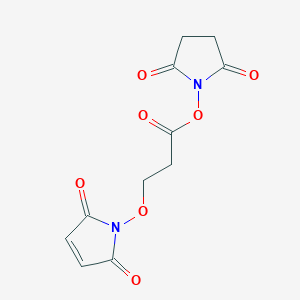
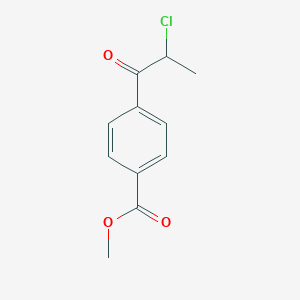
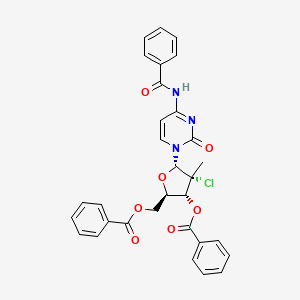
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
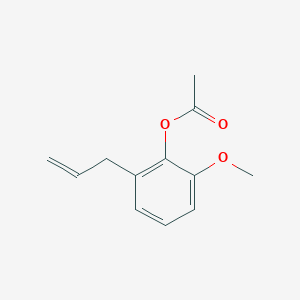
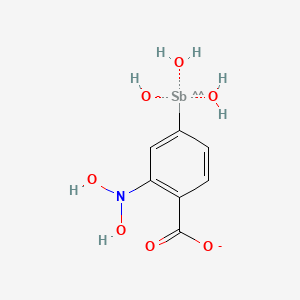
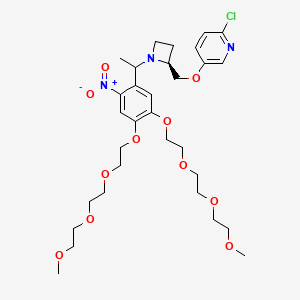
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)

